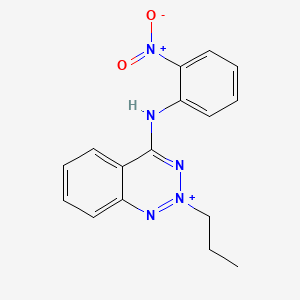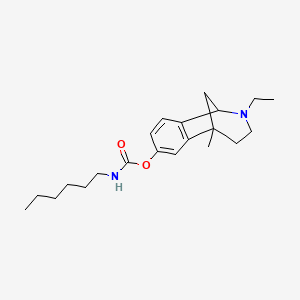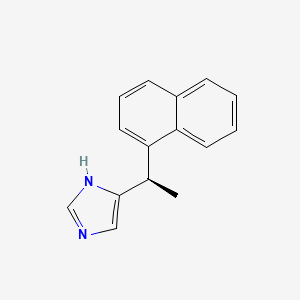
Naphthylmedetomidine, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthylmedetomidine, ®- is a synthetic compound known for its potent alpha-2 adrenergic agonist properties. It is structurally related to medetomidine and is used primarily in veterinary medicine for its sedative and analgesic effects. The compound is characterized by its high specificity for alpha-2 adrenoceptors, making it effective in reducing norepinephrine release in the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthylmedetomidine, ®- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalene derivative.
Formation of the Imidazole Ring: The naphthalene derivative undergoes a series of reactions to form the imidazole ring, which is a key structural component of Naphthylmedetomidine.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer of Naphthylmedetomidine.
Industrial Production Methods
Industrial production of Naphthylmedetomidine, ®- follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthylmedetomidine, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Naphthylmedetomidine into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Naphthylmedetomidine, each with distinct chemical and pharmacological properties.
Applications De Recherche Scientifique
Naphthylmedetomidine, ®- has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of alpha-2 adrenergic agonists.
Biology: Employed in research on neurotransmitter release and receptor binding.
Medicine: Investigated for its potential therapeutic effects in pain management and sedation.
Industry: Utilized in the development of new veterinary anesthetics and analgesics.
Mécanisme D'action
Naphthylmedetomidine, ®- exerts its effects by binding to alpha-2 adrenoceptors in the central nervous system. This binding inhibits the release of norepinephrine, leading to reduced sympathetic nervous system activity. The compound’s sedative and analgesic effects are primarily mediated through this mechanism, which involves the locus coeruleus and other brain regions associated with arousal and pain perception.
Comparaison Avec Des Composés Similaires
Similar Compounds
Medetomidine: A closely related compound with similar alpha-2 adrenergic agonist properties.
Dexmedetomidine: Another alpha-2 agonist used in both human and veterinary medicine.
Xylazine: An older alpha-2 agonist with less specificity compared to Naphthylmedetomidine.
Uniqueness
Naphthylmedetomidine, ®- is unique due to its high specificity for alpha-2 adrenoceptors and its potent sedative and analgesic effects. Compared to similar compounds, it offers a more targeted action with fewer side effects, making it a valuable tool in both research and clinical settings.
Propriétés
Numéro CAS |
156833-40-8 |
|---|---|
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
5-[(1R)-1-naphthalen-1-ylethyl]-1H-imidazole |
InChI |
InChI=1S/C15H14N2/c1-11(15-9-16-10-17-15)13-8-4-6-12-5-2-3-7-14(12)13/h2-11H,1H3,(H,16,17)/t11-/m1/s1 |
Clé InChI |
DZSQSLQSMKNVBV-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC2=CC=CC=C21)C3=CN=CN3 |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


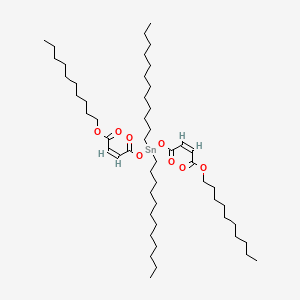
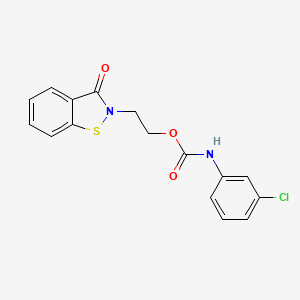
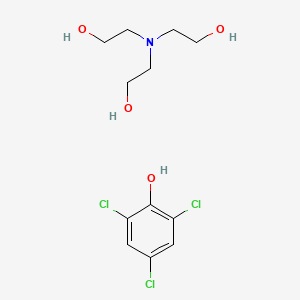
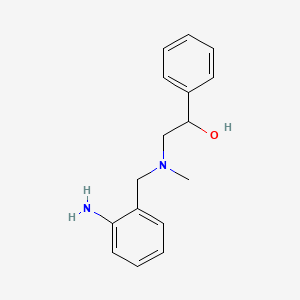
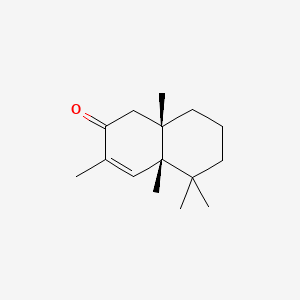
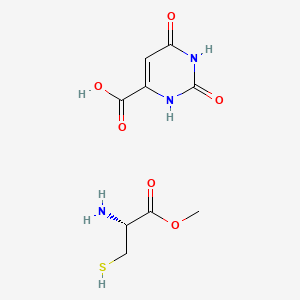
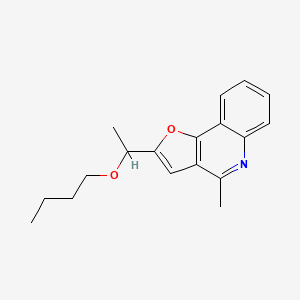
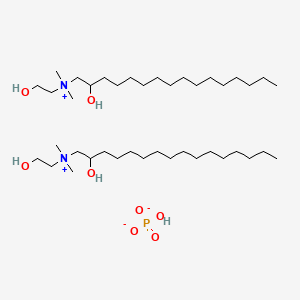
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)

